1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol
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Overview
Description
1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol is an organic compound that features a brominated pyrazine ring linked to a brominated propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol typically involves the bromination of a pyrazine derivative followed by the coupling of the brominated pyrazine with a brominated propanol. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include reduced pyrazine derivatives.
Scientific Research Applications
1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol involves its interaction with specific molecular targets. The brominated pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-dimethylbenzene
- 1-Bromo-3,5-dimethoxybenzene
- 1-Bromo-3,3-dimethylbutane
- 1-Bromo-3-chloro-5,5-dimethylhydantoin
Uniqueness
1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol is unique due to its dual bromination and the presence of both a pyrazine ring and a propanol moiety. This combination of features makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
54126-42-0 |
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Molecular Formula |
C9H13Br2N3O2 |
Molecular Weight |
355.03 g/mol |
IUPAC Name |
1-bromo-3-[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C9H13Br2N3O2/c1-14(2)8-9(12-4-7(11)13-8)16-5-6(15)3-10/h4,6,15H,3,5H2,1-2H3 |
InChI Key |
ZZVPIRJQTPKPDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CN=C1OCC(CBr)O)Br |
Origin of Product |
United States |
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